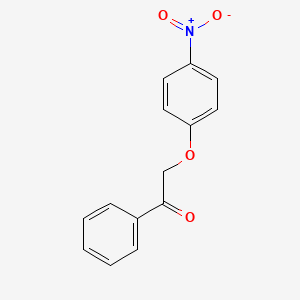

2-(4-Nitrophenoxy)-1-phenylethanone

Descripción

Overview of Phenoxyethanone Derivatives and their Chemical Significance

Phenoxyethanone derivatives, characterized by a phenoxy group attached to an ethanone (B97240) backbone, are a subclass of α-aryloxy ketones. This structural motif, which places an oxygen atom and a carbonyl group in a 1,2-relationship, is a key feature that dictates the chemical reactivity and properties of these molecules. The synthesis of α-aryloxy ketones has been an area of significant interest in organic chemistry, with methods such as the palladium-catalyzed α-arylation of ketones providing versatile routes to these compounds. nih.govacs.org These reactions typically involve the coupling of a ketone enolate with an aryl halide or triflate. nih.gov

The chemical significance of the phenoxyethanone core is derived from the combination of the ketone and ether functionalities. Ketones are fundamental building blocks in organic synthesis and are found in numerous pharmaceuticals and biologically active compounds. google.com The phenoxy group, a stable ether linkage to a phenyl ring, is also a common feature in many biologically active molecules and materials. The combination of these groups in the phenoxyethanone scaffold creates a molecule with potential for further functionalization at the aromatic rings, the carbonyl group, and the α-carbon, making it a versatile intermediate for the synthesis of more complex molecules.

Classification within Neolignan Analogues and Related Natural Product Chemistry

While 2-(4-Nitrophenoxy)-1-phenylethanone is a synthetic compound, it can be classified as a neolignan analogue. Lignans and neolignans are a large and diverse class of natural products derived from the oxidative coupling of two phenylpropane (C6-C3) units. rsc.org They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. rsc.orgnih.govmdpi.com

The classification of these compounds depends on the specific linkage between the two phenylpropane units. In classical lignans, the units are linked by a bond between the C8 and C8' carbons. In neolignans, other types of linkages are present. rsc.org Compounds where an ether oxygen atom connects the two units are known as oxyneolignans. acs.org Specifically, this compound can be considered an analogue of 8-O-4' neolignans, where one aromatic ring is linked to the other via an ether bond at what would be the C4' position.

The synthesis of neolignan analogues is a significant area of research in medicinal chemistry. nih.govnih.gov By creating synthetic analogues of natural products, chemists can explore the structure-activity relationships of these compounds, potentially leading to the development of new therapeutic agents with improved potency or selectivity. nih.gov The synthesis of compounds like this compound allows for the systematic modification of the aromatic rings and the linking chain to investigate how these changes affect the molecule's properties.

Historical Development and Initial Studies of this compound

The specific historical development and the very first synthesis of this compound are not prominently documented in the scientific literature. However, its existence is confirmed by its Chemical Abstracts Service (CAS) number, 18065-03-7. The synthesis of this compound is feasible through established methods for the preparation of α-aryloxy ketones. One common method involves the reaction of a salt of 4-nitrophenol (B140041) with a 2-halo-1-phenylethanone, such as 2-bromo-1-phenylethanone.

While direct early studies on this compound are scarce, research on related isomers provides some context. For instance, the crystal structure of a positional isomer, 2-(4-nitrophenyl)-1-phenylethanone (B1614743), was reported in 1992. nih.gov The development of catalytic methods for the α-arylation of ketones in the late 20th and early 21st centuries has greatly facilitated the synthesis of this class of compounds. acs.orgnih.gov These synthetic advancements have made a wide variety of substituted phenoxyethanone derivatives, including the title compound, more accessible for chemical and biological investigation. The study of such molecules is often driven by the search for new compounds with interesting electronic, optical, or biological properties, spurred by the diverse activities of related natural products. acs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 18065-03-7 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYYIECVXQTDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309421 | |

| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18065-03-7 | |

| Record name | NSC211925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 4 Nitrophenoxy 1 Phenylethanone

Established Synthetic Pathways to 2-(4-Nitrophenoxy)-1-phenylethanone

The principal and most established method for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis.

Exploration of Alternative Synthetic Routes and Reagents

While the Williamson ether synthesis is the most direct route, other methodologies can be considered for the synthesis of this compound or its analogs.

Mitsunobu Reaction : An alternative approach could involve the Mitsunobu reaction between 2-hydroxy-1-phenylethanone (phenacyl alcohol) and 4-nitrophenol (B140041). This reaction typically uses a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the phenol (B47542). This method is known for its mild conditions but generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts. organic-chemistry.org

Ullmann Condensation : The Ullmann condensation is traditionally used for forming diaryl ethers by coupling a phenol with an aryl halide using a copper catalyst at high temperatures. nih.gov A modified, milder version could potentially be used to couple 4-nitrophenol with a suitably activated acetophenone (B1666503) derivative, although this is less common for alkyl-aryl ether synthesis. union.edu

Alternative Precursor Synthesis : Advances in precursor synthesis can also be considered an alternative strategy. For instance, modern metal-free methods have been developed for the C(sp³)–H bromination of acetophenones to produce the phenacyl bromide precursor, avoiding the use of harsh brominating agents.

Reactivity of α-Haloketones as Precursors to Phenoxyethanone Structures

The precursor, phenacyl bromide, is an α-haloketone, a class of compounds with enhanced reactivity towards nucleophiles. This heightened reactivity is a key factor in the successful synthesis of phenoxyethanone structures. The inductive effect of the adjacent carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack than in a simple alkyl halide.

An α-haloketone presents multiple potential sites for nucleophilic attack. However, for the synthesis of ethers via the Williamson synthesis, the desired pathway is the SN2 reaction at the α-carbon. The presence of two electron-withdrawing groups (the carbonyl and the halogen) makes the α-hydrogens acidic, which can lead to competing elimination reactions, especially with sterically hindered or strongly basic nucleophiles. In the case of 4-nitrophenoxide, which is a relatively soft and not exceptionally strong base, substitution is generally favored over elimination. libretexts.org

The enhanced reactivity of α-haloketones compared to their corresponding alkyl halides in SN2 reactions is well-documented.

Optimization of Reaction Conditions for Efficiency and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The goal is to favor the desired SN2 pathway while minimizing side reactions, such as elimination or O- vs. C-alkylation of the phenoxide.

Choice of Base and Solvent : The selection of the base and solvent system is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF ensures complete and rapid formation of the phenoxide. However, a milder and more practical system using potassium carbonate (K₂CO₃) in acetone (B3395972) or acetonitrile (B52724) is often sufficient and highly effective. nih.gov

Temperature Control : The reaction is typically exothermic. Maintaining a controlled temperature, often slightly above ambient, ensures a reasonable reaction rate without providing enough energy to overcome the activation barrier for undesirable side reactions.

Phase-Transfer Catalysis (PTC) : For reactions involving a solid base (like K₂CO₃) and an organic solvent, the reaction rate can be limited by the transport of the phenoxide into the organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, can significantly accelerate the reaction. ijche.comresearchgate.net The catalyst forms a lipophilic ion pair with the phenoxide, facilitating its migration into the organic solvent where it can react with the phenacyl bromide. ijche.com The use of sonication (ultrasound) has also been shown to enhance the rate of similar phase-transfer catalyzed reactions. ijche.com

Table 2: Optimization of Reaction Parameters

| Parameter | Variation | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | None vs. Phase-Transfer Catalyst (PTC) | Addition of a PTC can dramatically increase the reaction rate and yield by improving reactant mixing in two-phase systems. ijche.comresearchgate.net |

| Temperature | Low (e.g., 25°C) vs. High (e.g., 80°C) | Higher temperatures increase reaction rate but may also promote side reactions, potentially lowering selectivity and yield. |

| Solvent Polarity | Nonpolar (e.g., Toluene) vs. Polar Aprotic (e.g., DMF) | Polar aprotic solvents are generally superior for SN2 reactions as they enhance nucleophile strength. youtube.com |

| Base Strength | Weak (e.g., NaHCO₃) vs. Strong (e.g., NaH) | The base must be strong enough to deprotonate the phenol. For 4-nitrophenol, a moderate base like K₂CO₃ is effective. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Several aspects of the synthesis can be modified to align with these principles.

Atom Economy : The Williamson ether synthesis itself has a reasonably good atom economy, with the main byproduct being a simple salt (e.g., KBr).

Safer Solvents : Traditional solvents like DMF are effective but have associated health risks. A key green objective is to replace them with safer alternatives. Evaluating solvents like anisole (B1667542) or using water with a suitable catalyst system are potential green approaches. acs.org

Catalysis : The use of recyclable heterogeneous catalysts instead of stoichiometric reagents is a cornerstone of green chemistry. For this synthesis, developing a solid-supported base or a recyclable phase-transfer catalyst could significantly improve its environmental profile. For instance, studies on similar nucleophilic substitutions have successfully employed β-cyclodextrin-silica hybrids as eco-friendly and reusable catalysts in water.

Energy Efficiency : Optimizing the reaction to proceed efficiently at lower temperatures reduces energy consumption. The use of rate-enhancement techniques like sonication can sometimes allow for lower reaction temperatures. ijche.com

Waste Reduction : Minimizing side reactions through careful optimization (as discussed in 2.3) directly leads to less waste generation and simpler purification procedures.

Recent research in organic synthesis emphasizes sustainable methods, such as using quartz sand as a reusable medium to replace traditional solvents or employing surface-modified vials as catalytic systems, which could be conceptually applied to this synthesis. acs.org

Elucidation of Molecular Structure and Conformation of 2 4 Nitrophenoxy 1 Phenylethanone

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure of 2-(4-nitrophenoxy)-1-phenylethanone. Each technique provides unique insights into the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1-(4-(4-nitrophenoxy)phenyl)ethanone, shows characteristic signals that help in identifying the different types of protons in the molecule. sigmaaldrich.com For this compound, one would expect to see distinct signals for the protons on the two aromatic rings and the methylene (B1212753) (-CH2-) group. The protons on the phenyl ring adjacent to the carbonyl group would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the nitrophenoxy ring would also resonate in this region, likely at slightly different chemical shifts due to the influence of the nitro group. The methylene protons, situated between the phenoxy and carbonyl groups, would likely appear as a singlet in the range of δ 4.0-5.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For a similar compound, 1-chloro-4-(phenylethynyl)benzene, the ¹³C NMR spectrum shows distinct peaks for the aromatic carbons. rsc.org In this compound, the carbonyl carbon would be the most downfield signal, typically in the range of δ 190-200 ppm. The carbons of the two aromatic rings would appear in the region of δ 110-160 ppm. The carbon of the methylene group would resonate further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | 190-200 |

| Phenyl Ring Carbons | 7.0-8.5 | 110-160 |

| Nitrophenoxy Ring Carbons | 7.0-8.5 | 110-160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

Carbonyl (C=O) Stretch: A strong, sharp peak typically appears in the region of 1680-1700 cm⁻¹ for an aryl ketone.

Nitro (NO₂) Group Stretches: Two distinct bands would be present for the nitro group: a symmetric stretching vibration around 1350-1300 cm⁻¹ and an asymmetric stretching vibration around 1550-1500 cm⁻¹.

Ether (C-O-C) Stretch: The aryl-alkyl ether linkage would exhibit stretching vibrations in the region of 1250-1000 cm⁻¹.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Bending: These appear in the fingerprint region between 1600 and 1450 cm⁻¹.

For comparison, the IR spectrum of the related compound 2-bromo-1-phenylethanone shows a strong carbonyl absorption. researchgate.net Similarly, studies on nitrophenyl-group-containing heterocycles confirm the characteristic IR bands for nitro groups. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1680-1700 |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |

| Nitro (NO₂) | Symmetric Stretch | 1350-1300 |

| Ether (C-O-C) | Stretch | 1250-1000 |

| Aromatic C-H | Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In this compound, several electronic transitions are possible.

The presence of conjugated systems, namely the phenyl and nitrophenyl rings, as well as the carbonyl group, gives rise to characteristic absorption bands. One would expect to observe π→π* transitions associated with the aromatic rings and n→π* transitions associated with the carbonyl group. The nitro group also contributes to the electronic spectrum. Studies on similar molecules, like 1-phenyl-2-nitropropene, show that such compounds exhibit significant UV-Vis absorption due to these transitions. researchgate.net The extended conjugation in the molecule can lead to a bathochromic (red) shift in the absorption maxima.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. whitman.edu

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (257.24 g/mol ). The fragmentation of the molecular ion would lead to several characteristic fragment ions.

Common fragmentation pathways for ketones often involve α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edu For this compound, this could result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a 4-nitrophenoxymethyl radical. Another possible fragmentation is the cleavage of the ether bond, which could lead to a 4-nitrophenoxy cation at m/z 139 or a phenacyl cation at m/z 119. The presence of the nitro group can also influence the fragmentation pattern. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | m/z |

|---|---|---|

| Molecular Ion | [C₁₄H₁₁NO₄]⁺ | 257 |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| 4-Nitrophenoxy Cation | [O₂NC₆H₄O]⁺ | 139 |

X-ray Crystallography and Solid-State Structural Determination of Related Analogues

For instance, the crystal structure of 2-(4-nitrophenyl)-1-phenylethanone (B1614743), a positional isomer, has been determined. nih.gov This study reveals the spatial arrangement of the phenyl, methylene, and nitrophenyl groups, including bond lengths, bond angles, and dihedral angles. Such data allows for a detailed understanding of the steric and electronic interactions that govern the molecule's three-dimensional shape.

Vibrational Spectroscopy and Spectroscopic Fingerprinting

Vibrational spectroscopy, which includes both IR and Raman spectroscopy, provides a "spectroscopic fingerprint" of a molecule. While IR spectroscopy has been discussed, Raman spectroscopy offers complementary information.

The Raman spectrum of this compound would also show characteristic bands for the various functional groups. For example, the symmetric stretch of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. The aromatic ring vibrations also produce strong Raman signals. By comparing the experimental vibrational spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. This approach has been successfully applied to related molecules like 2-phenylethanol (B73330) and 2-phenoxyethanol. researchgate.net

Chiroptical Properties and Stereochemical Considerations

Chiroptical properties, such as optical rotation and circular dichroism, are intrinsically linked to the presence of chirality in a molecule. In its underivatized state, this compound is an achiral molecule. Its structure lacks a stereocenter, and it possesses a plane of symmetry. Consequently, a bulk sample of pure this compound is optically inactive and would not exhibit chiroptical properties.

Stereochemical considerations become pertinent, however, when derivatives of this compound are synthesized. The introduction of a chiral center would result in enantiomeric pairs, which would be optically active. For instance, the reduction of the ketone group to a hydroxyl group would create a chiral center at the carbon bearing the hydroxyl and phenyl groups, leading to (R)- and (S)-2-(4-nitrophenoxy)-1-phenylethanol. These enantiomers would be expected to exhibit equal and opposite optical rotations.

Similarly, the introduction of a substituent at the methylene bridge could also potentially create a chiral center, depending on the nature of the substituent. The study of such chiral derivatives would be essential for understanding their interaction with biological systems, as enantiomers often exhibit different pharmacological activities.

Due to the absence of specific research on chiral derivatives of this compound, no experimental chiroptical data can be presented. However, the synthesis and characterization of such derivatives remain a potential area for future research, which could provide valuable insights into their stereochemical and biological properties.

Chemical Reactivity and Mechanistic Studies of 2 4 Nitrophenoxy 1 Phenylethanone

Nucleophilic Reactivity of the Phenoxy Moiety

The phenoxy portion of 2-(4-Nitrophenoxy)-1-phenylethanone is a key site for nucleophilic aromatic substitution reactions. The presence of a strong electron-withdrawing nitro group on the aromatic ring significantly influences this reactivity.

Kinetics and Thermodynamics of Substitution Reactions

Nucleophilic aromatic substitution (SNA) at the 4-nitrophenoxy group typically proceeds through a two-step addition-elimination mechanism. libretexts.org In this process, a nucleophile attacks the carbon atom bearing the phenoxy leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized onto the nitro group. youtube.com The subsequent departure of the phenoxide ion restores the aromaticity of the ring. libretexts.org

Kinetic studies of analogous systems, such as the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, provide insight into the reaction mechanism. The Brønsted-type plots for these reactions are often linear, with βnuc values ranging from 0.66 to 0.82, suggesting that the rate-determining step is the departure of the leaving group. The reactivity in these systems is influenced by both the nature of the nucleophile and the substituents on the aromatic ring.

Table 1: Representative Kinetic Data for Nucleophilic Aromatic Substitution

| Nucleophile | Solvent | βnuc | Mechanistic Interpretation |

| Cyclic Secondary Amines | Acetonitrile (B52724) | 0.66-0.82 | Stepwise mechanism, leaving group departure is rate-determining |

This table is illustrative and based on data from analogous 4-nitrophenyl ester systems.

Influence of the 4-Nitro Group on Electronic Properties and Reactivity

The 4-nitro group plays a crucial role in activating the phenoxy moiety towards nucleophilic attack. As a potent electron-withdrawing group, it decreases the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group, as is the case in this compound. libretexts.orgmasterorganicchemistry.com This positioning allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. youtube.com The presence of multiple nitro groups further enhances the reaction rate. masterorganicchemistry.com

Reactions at the α-Carbon of the Ethanone (B97240) Moiety

The carbon atom adjacent to the carbonyl group, the α-carbon, is another center of reactivity in this compound. This reactivity is primarily due to the acidity of the α-hydrogens and the formation of enol or enolate intermediates.

Enolization and Tautomerism Pathways of the α-Ketone

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. msu.edulibretexts.org This process, known as keto-enol tautomerism, can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed enolization: In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base can then remove this proton to form the enol. libretexts.org

Base-catalyzed enolization: A base can directly deprotonate the α-carbon to form a resonance-stabilized enolate anion. youtube.com Protonation of the enolate oxygen then yields the enol. youtube.com

The equilibrium generally favors the keto form for simple ketones. youtube.com

Table 2: Keto-Enol Tautomerism

| Catalyst | Intermediate | Key Step |

| Acid | Oxonium ion | Protonation of carbonyl oxygen libretexts.org |

| Base | Enolate anion | Deprotonation of α-carbon youtube.com |

Electrophilic and Nucleophilic Attacks on the α-Carbon

The formation of enol and enolate intermediates renders the α-carbon nucleophilic, making it susceptible to attack by electrophiles. wikipedia.org This is a common strategy for forming new carbon-carbon bonds at the α-position. libretexts.org Reactions such as halogenation and alkylation can occur at the α-carbon via an enolate intermediate. wikipedia.org

Conversely, the α-carbon can also be subject to nucleophilic attack, particularly after conversion to a suitable derivative. For instance, α-halo ketones can undergo nucleophilic substitution reactions. researchgate.net The enolate itself is a powerful nucleophile and can participate in reactions like the aldol (B89426) condensation. libretexts.orgyoutube.com

Oxidative and Reductive Transformations of this compound

The nitro group and the ketone functionality in this compound can undergo a variety of oxidative and reductive transformations.

The reduction of the nitro group to an amine is a common transformation that can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂). almerja.comwikipedia.org It is possible to selectively reduce the nitro group in the presence of the ketone. For example, sodium sulfide (B99878) can be used to reduce the nitro group without affecting the ketone. researchgate.net

The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). prepchem.com It can also be reduced to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction, although these conditions may also reduce the nitro group. stackexchange.com Selective reduction of the ketone in the presence of a nitro group can be challenging, but methods such as conversion to a tosylhydrazone followed by reduction with sodium cyanoborohydride have been shown to be effective. stackexchange.com

Oxidation of the α-carbon of the ketone to an α-dicarbonyl compound can be achieved using oxidizing agents like selenium dioxide. nih.gov Furthermore, α,β-unsaturated ketones can be epoxidized under specific conditions. nih.gov

Table 3: Selective Reduction and Oxidation Reactions

| Functional Group | Transformation | Reagent/Condition | Reference |

| Nitro Group | Reduction to Amine | Na₂S | researchgate.net |

| Ketone | Reduction to Alcohol | NaBH₄ | prepchem.com |

| Ketone | Reduction to Methylene | Tosylhydrazone then NaCNBH₃ | stackexchange.com |

| α-Carbon of Ketone | Oxidation to Dicarbonyl | SeO₂ | nih.gov |

Degradation Pathways and Stability Studies under Varying Conditions

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the degradation pathways and stability of this compound under various conditions. While research exists on the degradation of structurally related nitroaromatic compounds and phenoxy ketones, direct experimental data on the hydrolysis, photolysis, or thermal decomposition of this compound is not publicly available.

General principles of organic chemistry suggest potential degradation pathways. The ether linkage in this compound could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 4-nitrophenol (B140041) and 1-phenylethanone derivatives. The nitroaromatic moiety suggests that the compound could undergo reduction of the nitro group under specific catalytic conditions. Furthermore, the presence of the ketone functional group and the aromatic rings indicates potential for photochemical reactions upon exposure to UV light.

However, without specific experimental studies, any discussion of degradation pathways remains speculative. Detailed mechanistic insights, reaction kinetics, and the identification of specific degradation products for this compound are contingent on future research in this area.

Table of Expected Degradation Products under Hypothetical Conditions:

| Condition | Potential Degradation Products |

| Acid/Base Hydrolysis | 4-Nitrophenol, Acetophenone (B1666503) |

| Reduction | 2-(4-Aminophenoxy)-1-phenylethanone |

| Photolysis | Complex mixture of rearranged and fragmented products |

Note: The degradation products listed in the table are hypothetical and based on the chemical structure of the compound. They have not been confirmed by experimental studies.

Synthesis and Characterization of Structural Analogues and Derivatives of 2 4 Nitrophenoxy 1 Phenylethanone

Modifications of the 4-Nitrophenoxy Ring System

The introduction of alkyl groups or other substituents onto the phenyl ring of the 4-nitrophenoxy group can be achieved by selecting the appropriately substituted 4-nitrophenol (B140041) as a starting material. For instance, the synthesis of 2-(2,5-Dimethyl-4-nitrophenoxy)-1-phenylethanone is a documented example of this approach, demonstrating that the core synthetic methodology is robust enough to accommodate additional substitution on the ring nih.gov. By reacting various substituted 4-nitrophenols with 2-bromo-1-phenylethanone, a library of analogues can be generated.

Below is a representative table of analogues that can be synthesized through this method.

| Substituent on Nitrophenol | Resulting Analogue Name |

| 2,5-Dimethyl | 2-(2,5-Dimethyl-4-nitrophenoxy)-1-phenylethanone nih.gov |

| 2-Methyl | 2-(2-Methyl-4-nitrophenoxy)-1-phenylethanone |

| 3-Methyl | 2-(3-Methyl-4-nitrophenoxy)-1-phenylethanone |

| 2,6-Dimethyl | 2-(2,6-Dimethyl-4-nitrophenoxy)-1-phenylethanone |

To further explore the electronic landscape of the molecule, halogen atoms or alkoxy groups can be introduced onto the 4-nitrophenoxy ring. These modifications are synthetically accessible by using commercially available halogenated or alkoxy-substituted 4-nitrophenols as nucleophiles in the Williamson ether synthesis. The introduction of electron-withdrawing halogens or electron-donating alkoxy groups allows for a systematic study of substituent effects.

The following table illustrates potential halogenated and alkoxy-substituted analogues.

| Starting Phenol (B47542) | Resulting Analogue Name |

| 2-Chloro-4-nitrophenol | 2-(2-Chloro-4-nitrophenoxy)-1-phenylethanone |

| 2,6-Dichloro-4-nitrophenol | 2-(2,6-Dichloro-4-nitrophenoxy)-1-phenylethanone |

| 2-Methoxy-4-nitrophenol | 2-(2-Methoxy-4-nitrophenoxy)-1-phenylethanone |

| 3-Fluoro-4-nitrophenol | 2-(3-Fluoro-4-nitrophenoxy)-1-phenylethanone |

Alterations of the 1-Phenylethanone Moiety

Modifications to the 1-phenylethanone portion of the molecule offer another avenue for creating structural diversity. These changes can involve adding substituents to the phenyl ring or altering the chemical nature of the keto-methylene bridge.

Analogues with substituents on the phenyl ring of the ethanone (B97240) moiety can be synthesized by starting with the corresponding substituted acetophenone (B1666503). The synthetic sequence typically involves the α-bromination of the substituted acetophenone to yield a substituted phenacyl bromide, which is then reacted with the sodium salt of 4-nitrophenol. For example, starting with 4'-propylacetophenone would lead to the synthesis of 2-(4-nitrophenoxy)-1-(4-propylphenyl)ethanone nih.gov. This modular approach allows for the incorporation of a wide range of functional groups. Modern techniques like Suzuki-Miyaura coupling can also be employed to create diverse aromatic ketones that could serve as precursors acs.org.

A data table of representative analogues is provided below.

| Starting Acetophenone | Intermediate Phenacyl Bromide | Resulting Analogue Name |

| 4'-Propylacetophenone | 2-Bromo-1-(4-propylphenyl)ethanone | 2-(4-Nitrophenoxy)-1-(4-propylphenyl)ethanone nih.gov |

| 4'-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Nitrophenoxy)-1-(4-chlorophenyl)ethanone |

| 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Nitrophenoxy)-1-(4-methoxyphenyl)ethanone |

| 3'-Nitroacetophenone | 2-Bromo-1-(3-nitrophenyl)ethanone | 2-(4-Nitrophenoxy)-1-(3-nitrophenyl)ethanone |

The carbonyl and adjacent methylene (B1212753) groups represent key reactive sites. The carbonyl group can be reduced to a secondary alcohol, transforming the ketone into an alcohol derivative. For instance, the reduction of a similar compound, 4-nitrophenoxyacetone, to 2-(4-nitrophenoxy)-1-methylethanol (B8603830) using sodium borohydride (B1222165) has been documented, a reaction that is directly applicable to 2-(4-nitrophenoxy)-1-phenylethanone prepchem.com. Conversely, the methylene group (α-carbon) can be oxidized. The oxidation of the methylene bridge in the isomeric 2-(4-nitrophenyl)-1-phenylethanone (B1614743) to a dicarbonyl compound, 1-(4-nitrophenyl)-2-phenylethane-1,2-dione, suggests that similar transformations of the subject compound are feasible chemicalbook.com. While direct homologation (insertion of CH₂ groups) is less commonly reported, it could potentially be achieved through multi-step sequences, for example, via a Wittig reaction at the carbonyl followed by hydroboration-oxidation of the resulting alkene.

Heterocyclic Ring Formation Utilizing this compound Precursors

The α-aryloxy ketone motif is a powerful synthon for the construction of various heterocyclic ring systems. nih.gov The reactivity of the carbonyl group and the adjacent α-carbon allows for condensation reactions with a range of nucleophiles to form five- and six-membered rings.

For example, acetophenone derivatives are common starting materials for the synthesis of pyridines via multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis acs.org. By analogy, this compound could be used as the ketone component in such reactions to yield highly substituted pyridines.

Furthermore, strategic modification of the scaffold can lead to intramolecular cyclization reactions. For instance, if the phenyl ring of the phenylethanone moiety were replaced with a 2-aminophenyl group, an analogue is formed that could undergo intramolecular cyclization. This strategy has been used in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, providing a pathway to the indolinone core, a significant structure in medicinal chemistry nih.gov.

Another powerful strategy involves the chemical transformation of the nitro group. The reduction of an aromatic nitro group to an amine is a common reaction that can be followed by cyclization. For example, the reduction of o-nitrophenylamides can lead to N-acylated o-aminoanilines, which readily cyclize to form benzimidazoles upon heating acs.org. A similar sequence could be envisioned for this compound, where reduction of the nitro group would generate an aminophenoxy derivative, a precursor ripe for subsequent intramolecular or intermolecular cyclization reactions to form novel heterocyclic systems.

Stereochemical Considerations in the Design and Synthesis of Derivatives

The introduction of stereocenters into derivatives of this compound presents a significant synthetic challenge that necessitates careful consideration of stereochemical control. The core structure, featuring a ketone and an adjacent α-aryloxy ether linkage, is susceptible to racemization at the α-carbon through enolization, particularly under basic or acidic conditions. Therefore, the design and synthesis of chiral, non-racemic derivatives demand strategies that can effectively establish and maintain the desired stereochemistry.

A primary consideration in the stereoselective synthesis of these derivatives is the control of the stereocenter at the α-position to the carbonyl group. This can be achieved through several strategic approaches, including the use of chiral auxiliaries, asymmetric catalysis, and stereoselective alkylation or arylation methods.

Chiral Auxiliaries: One established method for inducing stereoselectivity is the covalent attachment of a chiral auxiliary to the phenylethanone backbone. This auxiliary can direct the approach of incoming reagents from a specific face, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary then yields the desired enantiomerically enriched product. The choice of auxiliary is critical and is often guided by its steric bulk and conformational rigidity to ensure effective stereochemical communication.

Asymmetric Catalysis: The use of chiral catalysts offers a more atom-economical approach to stereoselective synthesis. For the synthesis of α-aryloxy ketones, chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, have been employed in the α-arylation of ketones. These catalysts can form a chiral ion pair with the enolate intermediate, effectively shielding one face and directing the electrophilic attack of an aryloxylating agent to the other. Similarly, transition metal complexes with chiral ligands can catalyze the asymmetric α-arylation of ketones, providing access to enantioenriched products.

Stereoselective Reduction: When designing derivatives with a stereocenter at the β-position (the carbon bearing the hydroxyl group resulting from ketone reduction), stereoselective reduction of the carbonyl group is paramount. A variety of chiral reducing agents and catalytic hydrogenation systems can be employed to achieve high diastereoselectivity and enantioselectivity. The stereochemical outcome is often dictated by the steric and electronic nature of the substituents on the aromatic rings and the α-position. For instance, the Felkin-Anh model can often be used to predict the stereochemical course of the nucleophilic attack of a hydride on the carbonyl group.

Substrate-Controlled Diastereoselection: In derivatives that already contain a stereocenter, its influence on the stereochemical outcome of subsequent reactions must be considered. For example, in the alkylation of an enolate derived from a chiral this compound derivative, the existing stereocenter can direct the approach of the electrophile, leading to a diastereoselective transformation. The degree of diastereoselectivity will depend on the nature of the substituents and the reaction conditions.

The electronic nature of the 4-nitrophenoxy group can also play a role in the stereochemical control of these syntheses. The electron-withdrawing nitro group can influence the pKa of the α-proton, affecting the ease of enolate formation. This, in turn, can impact the conditions required for stereoselective reactions and the potential for racemization.

A summary of potential stereoselective strategies for the synthesis of this compound derivatives is presented in the table below.

| Stereoselective Strategy | Target Stereocenter | Key Reagents/Catalysts | Expected Stereochemical Control |

| Chiral Auxiliary | α-carbon | Evans auxiliaries, SAMP/RAMP hydrazones | High diastereoselectivity |

| Asymmetric Catalysis | α-carbon | Chiral phase-transfer catalysts (e.g., Cinchona alkaloids), Chiral transition metal complexes (e.g., with BINAP, BOX ligands) | High enantioselectivity |

| Stereoselective Reduction | β-carbon (alcohol) | Chiral reducing agents (e.g., CBS catalyst, chiral boranes), Asymmetric hydrogenation (e.g., Ru-BINAP) | High diastereoselectivity and enantioselectivity |

| Substrate Control | α or β-carbon | Existing stereocenter in the substrate | Variable diastereoselectivity depending on substrate |

It is crucial to note that the optimization of reaction conditions, including solvent, temperature, and stoichiometry, is essential to achieve high levels of stereocontrol in the synthesis of these derivatives. Furthermore, the stereochemical integrity of the products must be rigorously assessed using appropriate analytical techniques, such as chiral chromatography and NMR spectroscopy with chiral solvating agents.

Computational Chemistry and Molecular Modeling of 2 4 Nitrophenoxy 1 Phenylethanone and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 2-(4-Nitrophenoxy)-1-phenylethanone and its analogs, DFT calculations have been employed to predict various properties.

DFT studies on related structures, such as (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, have shown that the geometric parameters, vibrational frequencies, and electronic properties can be accurately predicted at the B3LYP/6-31G(d,p) level of theory. nih.gov These studies help in understanding the molecule's stability and reactivity. The energy gap (ΔEg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. nih.gov For instance, in a series of pyrazoline derivatives, the energy gap and electron donating/accepting power were found to be significantly influenced by the position of substituents. nih.gov

The presence of electron-withdrawing groups, like the nitro group in this compound, has been shown in DFT studies of similar aryl ketones to increase the rate of certain reactions. researchgate.net Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, can identify the regions of a molecule that are prone to electrophilic and nucleophilic attacks. For compounds containing nitro and amide groups, these are often the centers for electrophilic attacks. nih.gov

Table 1: Calculated Electronic Properties of a this compound Derivative (M6)

| Property | Value |

|---|---|

| Energy Gap (ΔEg) | [Value] |

| Electron Donating Power (ω−) | [Value] |

| Electron Accepting Power (ω+) | [Value] |

Data derived from a study on a related pyrazoline derivative with two nitro groups. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and its target protein.

In studies involving derivatives of 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone, molecular docking was used to understand their binding mode into the active site of focal adhesion kinase (FAK), a target for cancer therapy. nih.gov The results showed that a specific derivative, compound 6i, exhibited significant FAK inhibitory activity, and docking simulations helped to determine its probable binding model within the FAK active site. nih.gov

Similarly, molecular docking studies on p-nitrophenyl hydrazone derivatives, which share the nitrophenyl moiety, have been conducted to evaluate their potential as anti-inflammatory agents by targeting enzymes like COX-2, 5-LOX, and H+/K+ ATPase. researchgate.netthieme-connect.de These studies revealed that several derivatives showed promise as multi-target inhibitors. thieme-connect.de The docking analysis helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. japer.innih.gov For example, in a study of flavones as COX-2 inhibitors, docking results indicated hydrogen bond interactions with specific tyrosine and arginine residues. japer.in

Table 2: Docking Results of Selected p-Nitrophenyl Hydrazone Derivatives against COX-2

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Compound 3 | [Value] |

| Compound 6 | [Value] |

| Compound 8 | [Value] |

Values are indicative and derived from a study on p-nitrophenyl hydrazones. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been performed on various series of compounds to understand the structural requirements for their biological activities. For instance, a 2D-QSAR analysis was conducted on N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to study their inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net The resulting models, which showed good statistical quality (R² = 0.89), allowed for the evaluation of the inhibitory activity based on the compounds' structures. researchgate.net

In another study on nitroazole derivatives, QSAR analysis revealed that hydrophobicity, molar refraction, and charge characteristics of the nitro anion radical derivatives were more significant for their interaction with molecular targets than those of the parent compounds. nih.gov This highlights the importance of specific physicochemical properties in determining the biological activity of nitro-containing compounds. The frontal polygon method, a 3D QSAR methodology, has been used to build robust models with high predictive ability, even for conformationally flexible compounds. nih.gov

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule and its dynamic behavior.

MD simulations have been instrumental in understanding the conformational dynamics of various molecules, including those with structural similarities to this compound. For example, MD simulations have been used to study the conformational flexibility of chitosan (B1678972) and its derivatives in aqueous solution. researchgate.net These simulations can reveal how factors like pH can influence the conformational equilibrium of a molecule. researchgate.net

In the context of drug delivery, MD simulations provide mechanistic insights into processes like drug dissolution and interactions with biological membranes. frontiersin.org While all-atom MD simulations are limited in terms of length and time scales, coarse-grained models can be used to study larger systems and longer phenomena. frontiersin.org For antimicrobial peptides, MD simulations can provide information on their conformation, location, and orientation within a membrane, as well as their effects on membrane properties. mdpi.com This information is crucial for designing more effective therapeutic agents.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are also employed to predict spectroscopic parameters and conformational preferences of molecules, which can then be compared with experimental data for validation.

DFT calculations are commonly used to predict vibrational frequencies (IR and Raman spectra) and UV-Vis absorption spectra. nih.gov For a series of pyrazoline derivatives, DFT was used to predict these spectroscopic properties, which are essential for characterizing the molecules. nih.gov

The conformational preferences of a molecule can be investigated through computational methods. For instance, a study on 2-Bromo-1-phenylethanone, an acetophenone (B1666503) derivative, revealed that the atoms of the aliphatic substituent are nearly coplanar with the aromatic system and its conjugated carbonyl group. researchgate.net Such information about the preferred conformation is vital for understanding the molecule's reactivity and its interactions with biological targets.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone |

| 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone |

| p-nitrophenyl hydrazone |

| N-phenylpyrolidin-2-one |

| N-phenyl-1H-pyrrol-2-one |

| Nitroazole |

| 2-Bromo-1-phenylethanone |

| Celecoxib |

Investigations into the Biological Activities of 2 4 Nitrophenoxy 1 Phenylethanone and Its Analogues Mechanistic & Preclinical Focus

Cellular Cytotoxicity and Antiproliferative Activity in Cell Lines

Studies have shown that while 2-(4-nitrophenoxy)-1-phenylethanone (4NF) exhibits cytotoxic effects, it also demonstrates a protective role against cytotoxicity induced by other agents. nih.govresearchgate.netinsightconferences.com This dual activity highlights the complexity of its biological profile and warrants further investigation into its mechanisms of action.

Mechanisms of Cytotoxic Action

The cytotoxic action of this compound (4NF) has been observed in preclinical studies. nih.govresearchgate.net Specifically, in mouse bone marrow, a reduction in the polychromatic/normochromatic erythrocyte (PCE/NCE) ratio was noted at a dose of 100 mg/kg, indicating a cytotoxic effect at this concentration. researchgate.net However, the precise molecular pathways through which 4NF exerts its cytotoxic effects are not yet fully elucidated and require further research.

Dose-Response Relationships in Preclinical Models

The cytotoxic and protective effects of this compound (4NF) appear to be dose-dependent. In studies evaluating its protective effects against cyclophosphamide-induced cytotoxicity, 4NF demonstrated a significant anticytotoxic effect at doses of 50 mg/kg and 100 mg/kg. researchgate.net This suggests a therapeutic window where the compound can mitigate the harmful effects of other cytotoxic agents.

Table 1: Dose-Response of this compound (4NF) in Preclinical Models

| Dose of 4NF | Observed Effect | Model System |

| 50 mg/kg | Protective action against cyclophosphamide-induced cytotoxicity. researchgate.net | Mouse bone marrow |

| 75 mg/kg | Reduction in cyclophosphamide-induced genotoxicity. researchgate.netplos.org | Mouse bone marrow & peripheral blood |

| 100 mg/kg | Cytotoxic action; reduction in PCE/NCE ratio. researchgate.net | Mouse bone marrow |

| 100 mg/kg | Reduction in cyclophosphamide-induced genotoxicity. researchgate.netplos.org | Mouse bone marrow & peripheral blood |

Evaluation of Antigenotoxic Potential and Protection Against DNA Damage

A significant area of research for this compound (4NF) has been its potential to protect against DNA damage. nih.govresearchgate.netplos.org These studies are crucial for determining its utility as a chemopreventive agent.

Micronucleus Test Applications

The micronucleus test is a well-established method for assessing chromosomal damage. nih.govnih.gov In studies involving this compound (4NF), the compound itself did not induce an increase in micronucleated polychromatic erythrocytes (MNPCEs) in mouse bone marrow, indicating it is not genotoxic. researchgate.net More importantly, when co-administered with the known mutagen cyclophosphamide, 4NF significantly reduced the frequency of MNPCEs. At doses of 75 mg/kg and 100 mg/kg, 4NF decreased the cyclophosphamide-induced MNPCE frequency by 52% at 48 hours post-treatment. researchgate.net This demonstrates a potent antigenotoxic effect.

Table 2: Antigenotoxic Effect of this compound (4NF) in the Micronucleus Test

| Treatment | Dose | Effect on MNPCE Frequency |

| This compound (4NF) | 75 mg/kg | 52% reduction in cyclophosphamide-induced micronuclei. researchgate.net |

| This compound (4NF) | 100 mg/kg | 52% reduction in cyclophosphamide-induced micronuclei. researchgate.net |

Comet Assay for DNA Integrity Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks. plos.org21stcenturypathology.com When evaluated using the comet assay, this compound (4NF) did not show any genotoxic effects in mouse peripheral blood leukocytes at the tested doses. nih.govplos.org In fact, it exhibited a protective effect against DNA damage induced by cyclophosphamide. plos.org At doses of 75 mg/kg and 100 mg/kg, 4NF led to a decrease in DNA damage parameters, including the percentage of DNA in the tail and tail moment, at 24 hours of exposure. nih.govplos.org

Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibition)

Beyond its effects on cytotoxicity and DNA damage, the inhibitory potential of this compound analogues against certain enzymes has been explored. One such area of interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. nih.gov While direct studies on this compound's α-glucosidase inhibitory activity are not extensively detailed in the provided context, the broader class of chalcones and related phenolic compounds have shown promising results. e-nps.or.kr For instance, certain flavonoids and chalcones have demonstrated potent α-glucosidase inhibition, with some exhibiting mixed or non-competitive inhibition kinetics. e-nps.or.kr Further research is needed to specifically determine the α-glucosidase inhibitory potential and mechanism of this compound and its closely related analogues.

Antioxidant Activity and Related Mechanistic Pathways

Research into the antioxidant potential of this compound and its analogues has revealed notable activity in preclinical studies. While specific data on the parent compound's free radical scavenging ability is not extensively detailed in the provided information, studies on related structures offer insights into potential mechanisms. For instance, the neolignan analogue this compound (also referred to as 4NF) has been evaluated for its ability to protect against DNA damage. researchgate.net This protective effect suggests an indirect antioxidant activity, possibly through the modulation of cellular defense mechanisms rather than direct radical scavenging.

The broader class of acetophenone (B1666503) derivatives has been a subject of antioxidant research. For example, studies on 2-hydroxyacetophenone (B1195853) chalcones have demonstrated their potential as antioxidant agents. These compounds, which share a core structural motif with this compound, have shown the ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The antioxidant activity of these chalcones is often attributed to the presence of hydroxyl groups and the α,β-unsaturated carbonyl system, which can participate in electron or hydrogen atom transfer to neutralize free radicals.

Furthermore, investigations into a wide array of pure chemical compounds have identified several with significant antioxidant properties through assays such as the DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govnih.gov While this compound itself was not explicitly listed among the most potent compounds in these large-scale screenings, the general findings support the potential for phenolic and nitrophenyl-containing structures to exhibit antioxidant effects. The presence of the nitrophenoxy group in this compound could influence its electronic properties and, consequently, its ability to interact with reactive oxygen species. smolecule.com

It is important to note that while some studies suggest potential antioxidant properties, further research is required to fully elucidate the specific mechanisms and efficacy of this compound as an antioxidant. smolecule.com

Assessment of Antimicrobial and Antifungal Activity (Mechanistic/Discovery Phase)

The antimicrobial and antifungal potential of this compound and its analogues has been a significant area of investigation, with several studies highlighting their activity against a range of pathogens.

In the realm of antifungal activity, various derivatives have shown promise. For example, a study on 1-(2-[(4-substituted-phenyl) methoxy]-2-(substituted-phenyl) ethyl)-1H-azoles, which are structurally related, demonstrated activity against common pathogenic fungi such as Candida albicans, Microsporum canis, and Trichophyton rubrum. nih.gov Similarly, derivatives of 1,2,4-oxadiazole (B8745197) have exhibited significant antifungal activities against several plant pathogenic fungi. nih.gov Another study focusing on thiazole (B1198619) derivatives found that a specific Schiff base, 2-[(1-(Furan-2-yl)ethylidene)hydrazono]-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amine, was as potent as the standard drug ketoconazole (B1673606) against Candida krusei and Candida parapsilosis. researchgate.net

The mechanism of antifungal action for related compounds, such as chitosan (B1678972), involves interaction with the fungal cell wall and membrane, leading to disruption of cellular integrity. mdpi.com It is plausible that this compound and its analogues may exert their antimicrobial and antifungal effects through similar membrane-disrupting mechanisms or by inhibiting essential enzymes. For example, some studies have explored the inhibition of enzymes like MCR-1, a colistin (B93849) resistance determinant, by 1-phenyl-2-(phenylamino)ethanone derivatives. nih.gov

The following table summarizes the antimicrobial and antifungal activities of some analogues of this compound:

| Compound/Analogue Class | Target Organism(s) | Observed Activity | Reference(s) |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis H37Rv | Moderate to potent antitubercular activity (MICs: 4-64 μg/mL) | mdpi.comresearchgate.net |

| 1-(2-[(4-Substituted-phenyl) methoxy]-2-(substituted-phenyl) ethyl)-1H-azoles | Candida albicans, Microsporum canis, Trichophyton rubrum | Antifungal activity | nih.gov |

| 1,2,4-Oxadiazole derivatives | Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea | Significant antifungal activity | nih.gov |

| Thiazole derivatives (Schiff bases) | Candida krusei, Candida parapsilosis | Potent antifungal activity, comparable to ketoconazole | researchgate.net |

| 1-Nitro-2-phenylethane | Dermatophytes (Trichophyton rubrum, T. mentagrophytes, Microsporum canis) | Antifungal activity (MIC < 256 μg/mL) | mdpi.com |

Other Mechanistic Biological Interactions and Pathways

Beyond its antioxidant and antimicrobial activities, this compound and its analogues have been investigated for other biological interactions, most notably anti-inflammatory effects.

The parent compound, this compound, has been noted for its potential as an anti-inflammatory agent. smolecule.com This activity is often linked to the inhibition of key inflammatory mediators. For instance, studies on the structurally related compound nimesulide (B1678887) (4-nitro-2-phenoxymethanesulphonanilide), a selective COX-2 inhibitor, provide a potential mechanistic framework. scholarsresearchlibrary.com COX-2 is an enzyme responsible for the production of prostaglandins, which are key players in the inflammatory response. Inhibition of COX-2 can therefore lead to a reduction in inflammation.

Analogues of this compound have also demonstrated significant anti-inflammatory properties. For example, a series of 2-phenylpyran-4-ones were identified as potent and selective COX-2 inhibitors. ebi.ac.uk Another study on 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) showed that it effectively inhibited the release of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, both in vitro and in vivo. nih.gov Furthermore, certain 1,4-naphthoquinone (B94277) derivatives have been shown to block P2X7 purinergic receptors, which play a role in inflammation, and consequently inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

In addition to anti-inflammatory actions, a study on the neolignan analogue this compound (4NF) evaluated its genotoxicity and cytotoxicity. researchgate.net The results indicated that this analogue did not exhibit genotoxic activity and was able to reduce DNA damage induced by a known mutagen. researchgate.net While it did show some level of cytotoxicity, it also reduced the cytotoxicity induced by cyclophosphamide. researchgate.net

The following table summarizes other biological activities of this compound and its analogues:

| Compound/Analogue Class | Biological Activity | Potential Mechanism of Action | Reference(s) |

| This compound | Anti-inflammatory | Potential inhibition of inflammatory pathways | smolecule.com |

| Nimesulide (4-Nitro-2-phenoxymethanesulphonanilide) | Anti-inflammatory | Selective COX-2 inhibition | scholarsresearchlibrary.com |

| 2-Phenylpyran-4-ones | Anti-inflammatory | Potent and selective COX-2 inhibition | ebi.ac.uk |

| 2,4,6-Trihydroxy-alpha-p-methoxyphenyl-acetophenone (D-58) | Anti-inflammatory | Inhibition of prostaglandin E2 (PGE2) release | nih.gov |

| 1,4-Naphthoquinone derivatives | Anti-inflammatory | Blocking of P2X7 purinergic receptors, inhibition of pro-inflammatory cytokine production | nih.gov |

| This compound (4NF) | Antigenotoxic, Anticytotoxic | Reduction of induced DNA damage and cytotoxicity | researchgate.net |

Potential Applications and Future Research Directions

Role as Synthetic Intermediates in Organic Synthesis

The reactivity of the ketone group, combined with the electronic properties of the aryloxy and nitro-substituted rings, positions 2-(4-Nitrophenoxy)-1-phenylethanone as a valuable synthetic intermediate. The α-aryloxy ketone motif is a recognized precursor for building complex heterocyclic structures, which are foundational to many areas of chemistry.

Research has demonstrated the utility of related aryl ketones in cyclization reactions to form a variety of heterocyclic systems. For instance, α-aryloxy ketones are known to be effective starting materials in the Pfitzinger reaction for the synthesis of quinolines. acs.org This established pathway suggests that this compound could serve as a key building block for producing novel, substituted quinoline (B57606) derivatives. Furthermore, strategies involving the radical cyclization of aryl ketones have been successfully employed to create chromone (B188151) and thiochromone (B8434766) scaffolds. rsc.org The structural elements of this compound are amenable to similar transformations, potentially yielding nitro- and phenoxy-substituted chromones with unique properties.

Moreover, derivatives of the core structure, such as 2-amino-1-(4-nitrophenyl)ethanol, have been used in heterocyclization reactions to produce oxazolidinones and morpholin-2,3-diones. researchgate.net This highlights the synthetic versatility of the carbon skeleton, suggesting that this compound can be a precursor to a wide array of heterocyclic compounds through various reaction pathways, including condensation and cyclization. researchgate.netnih.gov

| Precursor Type | Reaction Type | Resulting Heterocycle(s) |

| α-Aryloxy Ketone | Pfitzinger Reaction | Quinolines acs.org |

| Alkynyl Aryl Ketone | Radical Cyclization | Chromones, Thiochromones rsc.org |

| Amino alcohol derivative | Heterocyclization | Oxazolidinones, Morpholines researchgate.net |

| Chalcone derivative | Condensation | Oxazines, Thiazines, Isoxazoles |

Contribution to Preclinical Drug Discovery and Lead Compound Identification

The acetophenone (B1666503) scaffold and its derivatives have long been recognized for their pharmacological potential, exhibiting a wide range of biological activities. clockss.org this compound, as a neolignan analogue, has been the subject of specific preclinical investigations to assess its bioactivity.

A key study evaluated the compound for its genotoxicity and cytotoxicity. The research found that while the compound exhibited cytotoxicity, it was not genotoxic. prepchem.com Crucially, it demonstrated a protective effect against DNA damage induced by other agents, showing both antigenotoxic and anticytotoxic activities. prepchem.com These findings are significant as they position this compound as a potential lead compound for the development of agents that can protect cells from genetic damage, a critical area in cancer prevention research.

The broader class of molecules to which it belongs offers further clues to its potential. Chalcones containing a nitro group, which are structurally related, have shown anti-inflammatory and vasorelaxant properties. smolecule.com Additionally, other synthetic acetophenone derivatives have been explored for their antimicrobial and antifungal activities, with research indicating that the presence of electron-withdrawing groups can enhance this efficacy. numberanalytics.com This suggests that this compound could be a valuable starting point for identifying new lead compounds in anti-inflammatory and antimicrobial drug discovery programs.

| Biological Activity Studied | Compound | Finding |

| Genotoxicity / Cytotoxicity | This compound | Not genotoxic; exhibits cytotoxic, antigenotoxic, and anticytotoxic activities. prepchem.com |

| Anti-inflammatory / Vasorelaxant | Nitro-containing Chalcones | Showed significant anti-inflammatory and vasorelaxant effects. smolecule.com |

| Antimicrobial | Substituted Acetophenones | Derivatives show antibacterial and antifungal properties. numberanalytics.com |

Materials Science Applications (e.g., as building blocks for functional polymers)

The field of materials science is constantly in search of new organic molecules that can serve as building blocks for functional materials with specific optical, electronic, or physical properties. The structure of this compound makes it an intriguing candidate, particularly in the realm of optics and polymer science.

Theoretical calculations have been conducted to investigate the non-linear optical (NLO) properties of this compound. smolecule.com This line of inquiry suggests its potential for use in applications such as optical switching and data storage, where materials that can alter the properties of light are essential. youtube.com The broader family of acetophenone derivatives has also been explored for applications in organic optoelectronics, including organic light-emitting diodes (OLEDs) and organic solar cells. elsevierpure.com

Furthermore, the ketone functional group is a cornerstone in the synthesis of high-performance polymers. numberanalytics.com The general class of poly(aryl ether ketone)s (PAEKs) is renowned for exceptional thermal stability and mechanical strength. numberanalytics.com The structure of this compound contains both aryl ether and ketone linkages, making it a potential monomer or building block for creating novel poly(aryl ether ketone ketone) copolymers with tailored properties. researchgate.net The presence of the nitro group could be leveraged to further tune the polymer's characteristics, such as solubility, glass transition temperature, or its interaction with other materials. The synthesis of optically active helical polymers from unsaturated ketones also opens up possibilities for creating chiral materials from derivatives of this compound. researchgate.net

Future Avenues in Mechanistic Chemistry Research

The observed properties and reactions of this compound open up several avenues for future mechanistic research. A deep understanding of how this molecule behaves at a fundamental level is crucial for optimizing its use in any application.

A primary area of focus would be to elucidate the precise mechanism behind its antigenotoxic and anticytotoxic effects. prepchem.com Investigating how it interacts with cellular components to protect DNA from damage could reveal novel biochemical pathways and inform the design of more potent protective agents.

Additionally, the theoretical investigations into its non-linear optical properties demand experimental validation and further mechanistic study. smolecule.com Research could focus on understanding the relationship between its electronic structure—specifically the roles of the donor (phenoxy) and acceptor (nitrophenyl) groups—and its NLO response. nih.gov

Finally, exploring its reactivity in novel synthetic transformations, such as photocatalyzed C-H activation or advanced cyclization reactions, would be a fruitful area of research. rsc.orgchemistryviews.org Mechanistic studies, potentially supported by computational calculations, could uncover new reaction pathways and expand the synthetic utility of the α-aryloxy ketone class of compounds. rsc.org

Design of Next-Generation Analogues for Targeted Biological Investigations

A promising direction for future research lies in the rational design and synthesis of next-generation analogues of this compound. By systematically modifying its structure, researchers can aim to enhance its desirable biological activities, improve its pharmacokinetic profile, or develop probes for targeted biological investigations.

Structure-activity relationship (SAR) studies, which are currently limited for many acetophenone derivatives, are a critical next step. numberanalytics.com This would involve synthesizing a library of analogues by altering specific features of the molecule. For example, the position and nature of the substituent on both phenyl rings could be varied. One could explore the effects of replacing the nitro group with other electron-withdrawing or electron-donating groups (e.g., cyano, halogen, methoxy) to fine-tune the electronic properties and biological interactions. nih.gov

Inspiration can be drawn from drug design programs for other complex molecules, where analogues are created to improve properties like water solubility or target specificity. nih.govamazonaws.combeilstein-journals.org For instance, introducing hydrophilic moieties could improve the compound's suitability for biological assays. Based on its antigenotoxic profile, these new analogues could be screened for enhanced cancer-preventative or chemotherapeutic activity, with the ultimate goal of identifying a more potent and selective lead compound for further development. prepchem.com

Q & A

Q. What is the optimal synthetic route for preparing 2-(4-Nitrophenoxy)-1-phenylethanone (4NF) with high yield and purity?

The compound is synthesized via nucleophilic substitution by reacting phenacyl bromide with p-nitrophenol in a basic medium (e.g., K₂CO₃) using butanone as the solvent under reflux. This method achieves an 84% yield, confirmed by analytical techniques such as ¹H NMR, IR, and mass spectrometry (MS) . Key Data :

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| Phenacyl bromide, p-nitrophenol, K₂CO₃ | Butanone | Reflux (~80°C) | 84% |

Q. How can spectroscopic methods be employed to confirm the structural integrity of 4NF?

- ¹H NMR : Identifies aromatic protons (δ 7.5–8.3 ppm for nitrophenyl) and ketone-adjacent methylene protons (δ ~4.8 ppm).

- IR : Detects C=O stretching (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1340 cm⁻¹).

- MS : Molecular ion peak at m/z 271 (M⁺) confirms the molecular formula C₁₄H₁₁NO₄ .

Q. What crystallographic tools are recommended for resolving the crystal structure of 4NF?

Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. The WinGX suite facilitates data processing, while ORTEP-3 generates thermal ellipsoid diagrams. These methods resolve bond lengths, angles, and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can the genotoxic and cytotoxic profiles of 4NF be evaluated in preclinical models?

- Mouse Bone Marrow Micronucleus Test : Assesses chromosomal damage by quantifying micronuclei in polychromatic erythrocytes after 4NF exposure.

- Comet Assay (Peripheral Blood) : Measures DNA strand breaks via electrophoresis. Results : 4NF exhibits no genotoxicity but demonstrates cytotoxicity at higher doses. Paradoxically, it reduces cyclophosphamide-induced DNA damage and cytotoxicity, suggesting antigenotoxic and anticytotoxic properties .

Q. What computational strategies are suitable for predicting the third-order nonlinear optical (NLO) properties of 4NF?

Density functional theory (DFT) with the CAM-B3LYP functional and 6-311+G(d) basis set calculates linear polarizability (α) and second hyperpolarizability (γ). Embedded molecule models (e.g., supermolecule approach with point charges) reveal a 125,058% increase in γ under dynamic conditions compared to static cases, highlighting its NLO potential .

Q. How can researchers resolve contradictions in 4NF's cytotoxicity data (e.g., intrinsic toxicity vs. protective effects)?

- Dose-Response Studies : Establish threshold concentrations where cytotoxicity transitions to protective effects.

- Mechanistic Assays : Evaluate reactive oxygen species (ROS) scavenging or DNA repair pathway activation.

- Comparative Models : Test 4NF alongside structurally analogous neolignans to isolate functional groups responsible for dual effects .

Q. What experimental design is recommended for studying 4NF's structure-activity relationship (SAR) in pharmacological contexts?

- Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl or nitrophenoxy moieties.

- In Vitro Screening : Test analogs for cytotoxicity (MTT assay), genotoxicity (Ames test), and antioxidant capacity (DPPH assay).

- In Vivo Validation : Prioritize compounds with low cytotoxicity and high antigenotoxicity for murine tumor models .

Methodological Considerations

Q. How can researchers integrate computational and experimental data to optimize 4NF's pharmacological profile?

- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets like topoisomerases or DNA.

- Docking Studies : Validate interactions using AutoDock Vina or Schrödinger Suite.

- Experimental Cross-Check : Compare computational predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?

- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple dose groups.

- IC₅₀ Calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine half-maximal inhibitory concentrations.

- Hill Slope Analysis : Assess cooperativity in dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.